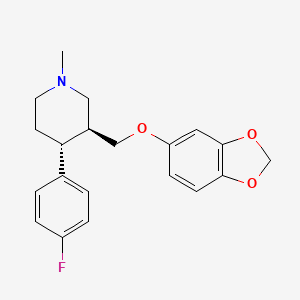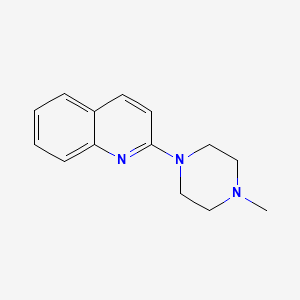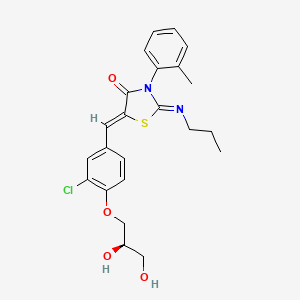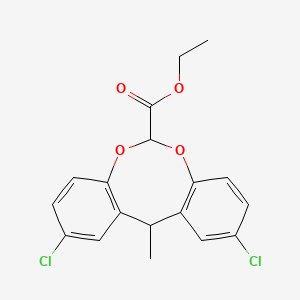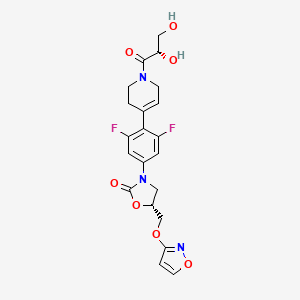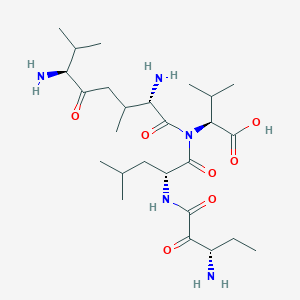![molecular formula C29H40F2N4O4 B1679119 [(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD 161182 是一种合成的有机化合物,以其作为神经激肽 3 受体拮抗剂的作用而闻名。它最初是由 Parke-Davis & Co. Ltd. 开发的。 并且以其在治疗各种疾病方面的潜在治疗应用而闻名 .
准备方法
PD 161182 的合成涉及多个步骤,包括形成关键中间体以及它们在特定条件下的后续反应。详细的合成路线和工业生产方法是专有的,并未公开披露。 该化合物的分子式为 C29H40F2N4O4,其结构包含多个有助于其生物活性的官能团 .
化学反应分析
PD 161182 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 此反应涉及添加氢或去除氧,通常使用还原剂。
取代: 此反应涉及用另一个官能团取代一个官能团,通常在特定条件下进行。
这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂。 从这些反应形成的主要产物取决于所用特定条件和试剂 .
科学研究应用
PD 161182 已被广泛研究用于其科学研究应用,包括:
化学: 在涉及神经激肽 3 受体拮抗剂的研究中用作参考化合物。
生物学: 用于细胞测定中研究受体-配体相互作用。
医学: 研究其在治疗焦虑症和其他疾病方面的潜在治疗效果。
作用机制
PD 161182 通过拮抗神经激肽 3 受体来发挥作用,神经激肽 3 受体是一种 G 蛋白偶联受体。这种相互作用抑制受体的活性,导致与各种生理反应相关的下游信号通路减少。 涉及的分子靶标和通路包括抑制由神经激肽 3 受体介导的仙肽诱导的酸化反应 .
相似化合物的比较
PD 161182 与其他神经激肽受体拮抗剂进行比较,例如:
PD 156319: 另一种具有类似生物活性的神经激肽 3 受体拮抗剂。
PD 168001: 以其对神经激肽受体的高亲和力和选择性而闻名。
PD 168073: 对神经激肽受体表现出强烈的拮抗作用。
PD 161182 的独特之处在于其特定的分子结构及其对神经激肽 3 受体的高亲和力,使其成为药理学研究中的一种宝贵化合物 .
属性
分子式 |
C29H40F2N4O4 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC 名称 |
[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29-/m0/s1 |
InChI 键 |
IWEYVTFOHKCWJN-SVEHJYQDSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
手性 SMILES |
CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-(7-(isopropylbenzyloxycarbonyl-(alpha-methyl-2,3-difluorophenylalanyl)amino)heptyl)urea PD 161182 PD-161182 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


